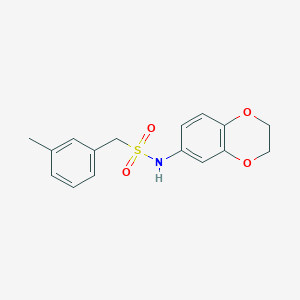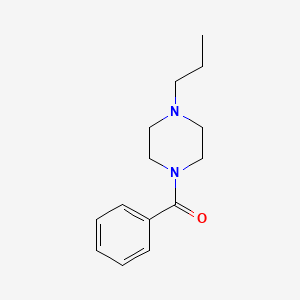
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide, also known as DBM, is a synthetic compound that belongs to the class of benzodioxinone sulfonamides. DBM has gained significant attention in the scientific community due to its potential applications in the field of cancer research. DBM is a promising candidate for the development of novel cancer therapies due to its unique mechanism of action and its ability to inhibit cancer cell growth.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide involves the inhibition of the NF-κB pathway, which is a signaling pathway that is involved in the regulation of cell survival and inflammation. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide inhibits the activation of NF-κB by blocking the phosphorylation of IκBα, which is a protein that regulates the activity of NF-κB. This inhibition of NF-κB results in the downregulation of various genes that are involved in cell survival and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide has been shown to have several biochemical and physiological effects. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide has been shown to inhibit the expression of various cytokines and chemokines, which are involved in the regulation of inflammation. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide has also been shown to inhibit the expression of various angiogenic factors, which are involved in the formation of new blood vessels. This inhibition of angiogenesis can prevent the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide in lab experiments is its potent anti-cancer properties. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of novel cancer therapies. However, one of the limitations of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide. One of the future directions is the development of novel drug delivery systems that can improve the bioavailability and efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide. Another future direction is the investigation of the synergistic effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide with other anti-cancer drugs, which can enhance its anti-cancer properties. Additionally, the investigation of the potential applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide in other diseases, such as inflammatory diseases, can provide new insights into the therapeutic potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide.
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide is a promising candidate for the development of novel cancer therapies due to its unique mechanism of action and its ability to inhibit cancer cell growth. The research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide has provided new insights into the potential applications of this compound in cancer research and has opened up new avenues for the development of novel cancer therapies.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide has been extensively studied for its potential applications in cancer research. Several studies have demonstrated that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide has potent anti-cancer properties and can inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-3-2-4-13(9-12)11-22(18,19)17-14-5-6-15-16(10-14)21-8-7-20-15/h2-6,9-10,17H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEDGVXZNFKBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(3-chlorophenyl)-1-mercapto-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4848639.png)
![1-[2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B4848648.png)
![1-[2-(2-chlorophenoxy)propanoyl]azepane](/img/structure/B4848666.png)

![2-methoxy-N-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B4848674.png)
![2-cyano-N-(2-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4848679.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4848701.png)
![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B4848705.png)
![ethyl 3-(8-sec-butyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate](/img/structure/B4848713.png)
![3-[5-(5-bromo-2-butoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B4848719.png)

![methyl 5-[(diethylamino)carbonyl]-2-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4848738.png)
![2-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamine](/img/structure/B4848739.png)